molecular formula C16H31NO4Si B3115111 Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate CAS No. 2070015-35-7

Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate

Cat. No. B3115111
CAS RN: 2070015-35-7
M. Wt: 329.51 g/mol
InChI Key: UIIIAHUXNIKHEH-UHFFFAOYSA-N
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Description

“Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The tert-butyldimethylsilyl (TBDMS) group is a common protecting group used in organic synthesis .


Chemical Reactions Analysis

The tert-butyldimethylsilyl group is known to be stable to aqueous base, but may be converted back to the alcohols under acidic conditions . It’s also known that the reaction of alcohols with silyl chlorides in the presence of N-methylimidazole were significantly accelerated by addition of iodine .

Scientific Research Applications

Stereoselective Syntheses in Organic Chemistry

Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate and its derivatives are critical intermediates in organic synthesis, particularly in stereoselective syntheses. Boev et al. (2015) explored the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, revealing their potential in producing stereoisomers with high yields, hinting at the compound's utility in crafting spatially complex molecules (Boev et al., 2015).

Synthesis of Pharmacological Intermediates

The compound also serves as a foundational component in developing pharmacologically active compounds. Chen Xin-zhi (2011) demonstrated the efficient synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in creating the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The research highlights the compound's role in streamlining the synthesis of complex pharmaceutical agents, offering a pathway to new therapeutic agents (Chen Xin-zhi, 2011).

Advancing Heterocyclic Chemistry

In heterocyclic chemistry, the compound fosters the development of novel piperidine derivatives, as demonstrated by Moskalenko and Boev (2014). They employed tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone in reactions leading to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which were then cyclized into N-Boc piperidine derivatives fused with oxygen heterocycles. This work highlights the compound's utility in creating novel structures with potential applications in various fields, including drug development and materials science (Moskalenko & Boev, 2014).

Structural and Molecular Analysis

The compound's derivatives also serve as subjects for structural and molecular studies. For instance, Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives, providing insights into the molecular packing and structural characteristics of these compounds. This research not only expands the understanding of the compound's chemical properties but also contributes to the broader field of crystallography and molecular architecture (Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-5-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIIAHUXNIKHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112713
Record name 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate

CAS RN

2070015-35-7
Record name 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070015-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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